molecular formula C13H17N3O3S2 B3002839 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide CAS No. 954061-99-5

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide

Cat. No. B3002839
CAS RN: 954061-99-5
M. Wt: 327.42
InChI Key: MLRQUKAGSRJEFP-UHFFFAOYSA-N
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Description

The compound "N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide" is a heterocyclic compound that contains a sulfonamido moiety. This functional group is known for its potential use in antibacterial agents due to its ability to interact with bacterial enzymes and inhibit their growth. The compound is structurally related to various derivatives synthesized for their antibacterial properties and their ability to form complexes with metals, which could be useful in various chemical applications .

Synthesis Analysis

The synthesis of related heterocyclic compounds containing a sulfonamido moiety typically involves the reaction of a precursor with active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted with different compounds to yield a variety of heterocyclic derivatives . Additionally, sulfanilamide derivatives have been synthesized starting from chloromaleic anhydride, which suggests a possible route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides has been studied, revealing that the presence of different substituents can significantly affect the molecular conformation. For example, the torsion angles and the presence of a methyl group in the para position of the sulfonamide substituent can dramatically change the molecular geometry. This influences the hydrogen bonding patterns and the ability of these compounds to form supramolecular structures such as dimers, layers, and chains .

Chemical Reactions Analysis

The reactivity of sulfonamido moieties in heterocyclic compounds can be quite diverse. For example, the precursor hydrazone can react with hydrazine derivatives to give pyrazole and oxazole derivatives. Moreover, the treatment of the same precursor with urea, thiourea, and guanidine hydrochloride can furnish pyrimidine and thiazine derivatives . Cross-coupling reactions catalyzed by CuI with various sulfonamides have also been reported, which could be relevant for the modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamido group contributes to the compound's solubility, acidity, and potential for hydrogen bonding. The antibacterial activity of these compounds is a significant chemical property, with some derivatives showing marked activities in vitro . The molecular and supramolecular structures of these compounds, including their hydrogen bonding and stacking interactions, are crucial for understanding their physical properties and reactivity .

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-2-10-21(18,19)14-7-8-16-13(17)6-5-11(15-16)12-4-3-9-20-12/h3-6,9,14H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRQUKAGSRJEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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